

# Determining the Labeling Efficiency of ICG-OSu: Application Notes and Protocols

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## Compound of Interest

Compound Name: ICG-OSu

Cat. No.: B2660905

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## Abstract

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with significant applications in medical diagnostics, including cardiac output determination, hepatic function assessment, and ophthalmic angiography.[1][2][3][4] Its N-hydroxysuccinimide ester derivative, **ICG-OSu**, is an amine-reactive form that facilitates the covalent labeling of proteins and other biomolecules containing primary amines.[5] This process is crucial for developing targeted imaging probes for in vivo studies. Achieving an optimal and reproducible degree of labeling (DOL) is critical for the functionality and efficacy of the resulting conjugate. These application notes provide detailed protocols for labeling proteins with **ICG-OSu** and for the subsequent determination of the labeling efficiency using spectrophotometric methods.

## Introduction

**ICG-OSu** reacts with primary amino groups, such as the N-terminus of a protein or the epsilon-amine of lysine residues, to form a stable amide bond. The reaction is pH-dependent, with an optimal pH range of 8.0-9.0 to ensure the amino groups are deprotonated and reactive. The efficiency of this conjugation, represented by the Degree of Labeling (DOL), is a critical parameter. A low DOL may result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potentially alter the biological activity or solubility of the protein. Therefore, precise determination and optimization of the DOL are essential for consistent

experimental outcomes. This document outlines the experimental procedures for **ICG-OSu** labeling, purification of the conjugate, and the spectrophotometric calculation of the DOL.

## Key Experimental Parameters

Successful labeling with **ICG-OSu** depends on several factors. The following table summarizes key quantitative data and recommended parameters for the labeling reaction and subsequent analysis.

Parameter	Recommended Value/Range	Reference
Protein Concentration	2 - 10 mg/mL	
Reaction Buffer pH	8.5 ± 0.5	
Molar Ratio of ICG-OSu to Protein	5:1 to 20:1 (start with 10:1)	
ICG-OSu Stock Solution	10 - 20 mM in anhydrous DMSO	
Reaction Time	30 - 60 minutes at room temperature	
ICG Maximum Absorption ( $\lambda_{\text{max}}$ )	~785 nm	
ICG Molar Extinction Coefficient ( $\epsilon_{\text{dye}}$ )	230,000 M <sup>-1</sup> cm <sup>-1</sup>	
Correction Factor (CF <sub>280</sub> ) for ICG-Sulfo-OSu	0.073 ( $A_{280\_dye} / A_{\text{max}}$ )	
Optimal Degree of Labeling (DOL) for Antibodies	2 - 10	

## Experimental Protocols

### I. ICG-OSu Labeling of Proteins

This protocol is a general guideline and may require optimization for specific proteins.

#### Materials:

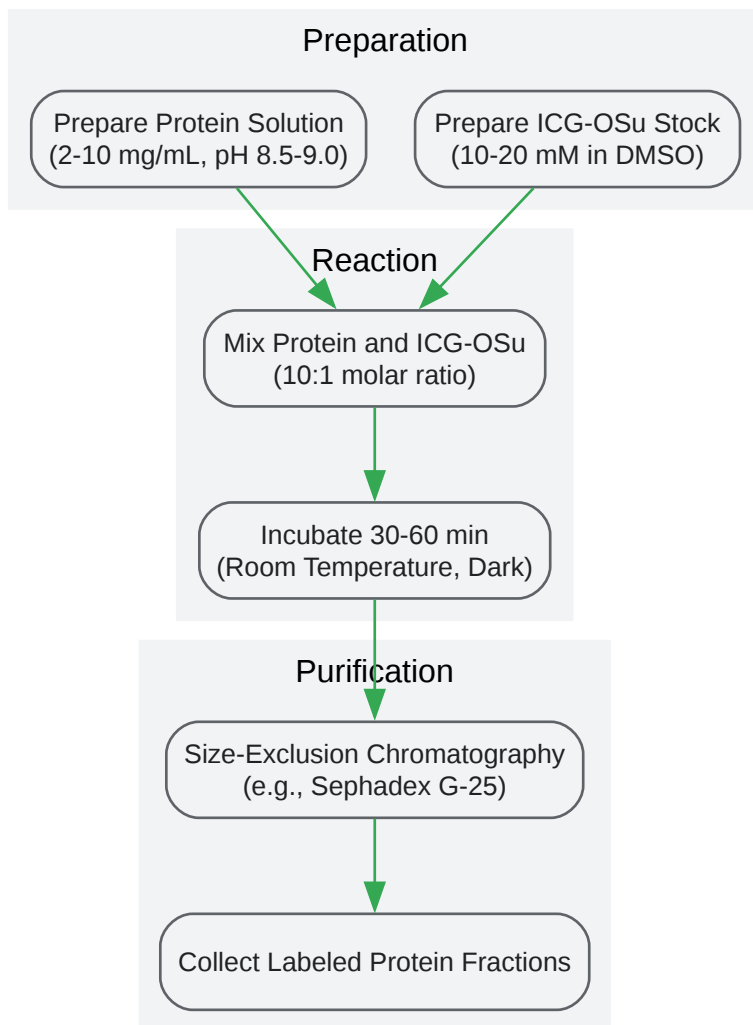
- Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS)
- **ICG-OSu**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 1 M sodium bicarbonate or 1 M phosphate buffer, pH ~9.0
- Purification column (e.g., Sephadex G-25)

#### Protocol:

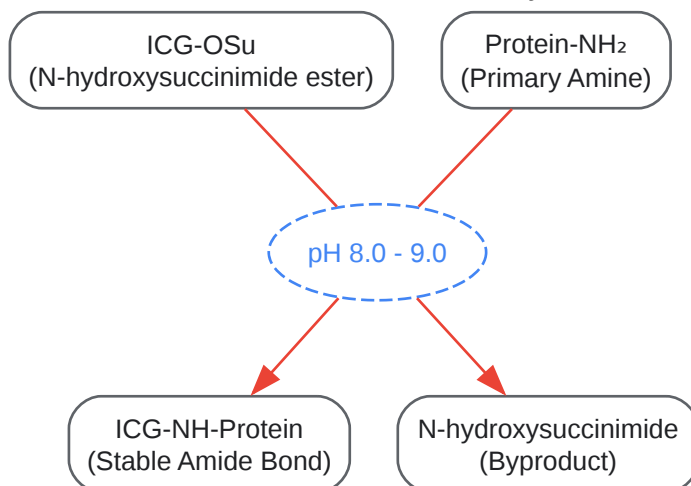
- Prepare the Protein Solution (Solution A):
  - Adjust the protein concentration to be within the 2-10 mg/mL range.
  - If the protein solution does not contain a buffer, add 1/10th volume of the 1 M Reaction Buffer to achieve a final pH of  $8.5 \pm 0.5$ . For example, mix 100  $\mu$ L of 1 M sodium carbonate solution with 900  $\mu$ L of the target protein solution.
- Prepare the **ICG-OSu** Stock Solution (Solution B):
  - Immediately before use, dissolve the **ICG-OSu** in anhydrous DMSO to a concentration of 10-20 mM. Vortex to ensure complete dissolution.
- Perform the Conjugation Reaction:
  - While gently vortexing the protein solution, add the desired molar excess of the **ICG-OSu** stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended.
  - Ensure the final concentration of DMSO in the reaction mixture is less than 10%.
  - Incubate the reaction for 30-60 minutes at room temperature, protected from light.
- Purify the ICG-Protein Conjugate:

- Separate the labeled protein from unreacted **ICG-OSu** using a size-exclusion chromatography column, such as Sephadex G-25.
- Equilibrate the column with PBS (pH 7.2-7.4).
- Load the reaction mixture onto the column.
- Elute with PBS and collect the fractions containing the green-colored conjugate, which typically elutes first.

## ICG-OSu Labeling and Purification Workflow



## ICG-OSu Reaction with a Primary Amine

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